molecular formula C20H32O3 B175286 17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid CAS No. 128914-47-6

17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid

Cat. No.: B175286
CAS No.: 128914-47-6
M. Wt: 320.5 g/mol
InChI Key: OPPIPPRXLIDJKN-JPURVOHMSA-N
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Description

17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid is an arachidonic acid metabolite . It is a predominant arachidonic acid present in the kidney .


Synthesis Analysis

This compound is synthesized from arachidonic acid via the cytochrome P4504A pathway . The synthesis process involves the conversion of arachidonic acid to 20-Hydroxy-(5Z,8Z,11Z,14Z)-eicosatetraenoic acid (20-HETE) .


Molecular Structure Analysis

The molecular formula of this compound is C20H32O3 . The molecular weight is 320.47 . The structure can be represented by the SMILES string: O=C(O)CCCC=CCC=CCC=CCC=CCC(O)CCC .


Chemical Reactions Analysis

The compound is involved in the regulation of sodium, potassium, and chloride transport in the renal tubules . It is often excreted in urine in the form of glucuronide conjugate and sometimes as free acids .


Physical and Chemical Properties Analysis

The compound is solid in its physical state . It is supplied in solution and should be stored in a freezer .

Scientific Research Applications

1. Lipoxygenase Substrate and Chemical Synthesis

17-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid and its derivatives play a significant role as substrates for lipoxygenases, enzymes involved in the metabolism of fatty acids. A study by Ivanov et al. (2002) demonstrated the synthesis of racemic 16-HETE, a compound closely related to 17-hydroxy eicosatetraenoic acid, and explored its oxygenation by soybean 15-lipoxygenase and human 5-lipoxygenase, highlighting its potential in biochemical studies related to fatty acid metabolism (Ivanov et al., 2002).

2. Role in Mitochondrial Biosynthesis

The compound's involvement in mitochondrial biosynthesis was highlighted in research by Fox et al. (2000), where they studied the biosynthesis of a structurally similar compound, 3R-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, by the yeast Dipodascopsis uninucleata. This study provides insight into the enzymatic processes and mitochondrial function in yeast (Fox et al., 2000).

3. Impact on Fungal Differentiation

The influence of derivatives of 17-hydroxy eicosatetraenoic acid on the formation of reproductive structures in the fungus Neurospora crassa was examined by Filippovich et al. (2018). Their study indicated that the presence and location of the hydroxyl group in unsaturated fatty acids like 20-HETE (a derivative of 17-hydroxy eicosatetraenoic acid) can significantly affect both sexual and asexual reproductive processes in fungi (Filippovich et al., 2018).

4. Conversion in Microbial Systems

Candida bombicola, a type of yeast, has been shown to convert arachidonic acid (a fatty acid related to 17-hydroxy eicosatetraenoic acid) into hydroxy-eicosatetraenoic acids like 19-HETE and 20-HETE, as discussed in a study by Prabhune et al. (2002). This research demonstrates the potential of using microbial systems for the production of valuable fatty acid derivatives (Prabhune et al., 2002).

5. Role in Calcium Mobilization

Research by Falgueyret and Riendeau (2000) identified the role of 5-oxo-eicosatetraenoic acid, a derivative of 17-hydroxy eicosatetraenoic acid, in calcium mobilization in human polymorphonuclear leukocytes. Their work adds to the understanding of how certain eicosanoids can influence cell signaling processes (Falgueyret & Riendeau, 2000).

Mechanism of Action

17-HETE, also known as (5Z,8Z,11Z,14Z)-17-hydroxyicosa-5,8,11,14-tetraenoic Acid or 17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, is a metabolite of arachidonic acid through cytochrome P-450 pathways . It consists of 17R-HETE and 17S-HETE enantiomers .

Target of Action

The primary target of 17-HETE is the cytochrome P450 1B1 (CYP1B1) . CYP1B1 is an enzyme that is associated with toxicity, including cardiac toxicity . It is an extrahepatic inducible enzyme .

Mode of Action

17-HETE serves as an allosteric activator of the cytochrome P450 1B1 . It interacts with its target, CYP1B1, and increases its activity and protein levels . This interaction results in changes in the cell, such as the development of cardiac hypertrophy .

Biochemical Pathways

17-HETE is a part of the eicosanoid cascade , a series of complex, interrelated biosynthetic pathways . It is a metabolite of arachidonic acid, which plays an essential role in physiological homeostasis, such as the repair and growth of cells .

Pharmacokinetics

It is known that 17-hete has stereospecific effects on sodium transport in the kidney . At a concentration of 2 µM, the (S)-enantiomer of 17-HETE inhibits proximal tubule ATPase activity by as much as 70%, whereas the ®-isomer is inactive .

Result of Action

The action of 17-HETE results in the development of cardiac hypertrophy in human . This is evidenced by increased mRNA levels of β-MHC and ANP, and increased cell surface area . In addition, 17-HETE induces cardiac hypertrophy through the CYP1B1 in enantioselective manners .

Future Directions

The future directions of research on this compound could involve further exploration of its role in the regulation of sodium, potassium, and chloride transport in the renal tubules . Additionally, its potential therapeutic applications could be explored given its role as an activator of the Ras/MAP pathway .

Biochemical Analysis

Biochemical Properties

17-HETE serves as an allosteric activator of the cytochrome P450 1B1 and an inhibitor of ATPase . It has been shown to induce cardiac hypertrophy . At a concentration of 2 µM, the (S)-enantiomer of 17-HETE inhibits proximal tubule ATPase activity by as much as 70%, whereas the ®-isomer is inactive .

Cellular Effects

In terms of cellular effects, 17-HETE has been found to significantly increase CYP1B1 activity in RL-14 cells, recombinant human CYP1B1, and human liver microsomes . This increase in CYP1B1 activity is associated with an increase in hypertrophic markers and upregulation of CYP1B1 mRNA and protein expressions .

Molecular Mechanism

The molecular mechanism of 17-HETE involves its role as an allosteric activator of the cytochrome P450 1B1 . It increases CYP1B1 gene expression through a transcriptional mechanism . The activation of CYP1B1 and the subsequent increase in its activity are thought to occur through allosteric regulation .

Temporal Effects in Laboratory Settings

It is known that the effects of 17-HETE on CYP1B1 activity are significant and can be observed in various experimental setups .

Dosage Effects in Animal Models

The dosage effects of 17-HETE in animal models have not been extensively studied. It has been shown that the (S)-enantiomer of 17-HETE can inhibit proximal tubule ATPase activity in New Zealand White rabbits at a concentration of 2 µM .

Metabolic Pathways

17-HETE is a metabolite of arachidonic acid, produced through the cytochrome P450 (CYP450) pathways . It is involved in the metabolism of endogenous and xenobiotic compounds .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-17-hydroxyicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPIPPRXLIDJKN-JPURVOHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193624
Record name (5Z,8Z,11Z,14Z)-17-Hydroxy-5,8,11,14-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 17-HETE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

128914-47-6
Record name (5Z,8Z,11Z,14Z)-17-Hydroxy-5,8,11,14-eicosatetraenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128914-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14-Eicosatetraenoic acid, 17-hydroxy-, (5Z,8Z,11Z,14Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128914476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z,8Z,11Z,14Z)-17-Hydroxy-5,8,11,14-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
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Reactant of Route 6
17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid

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